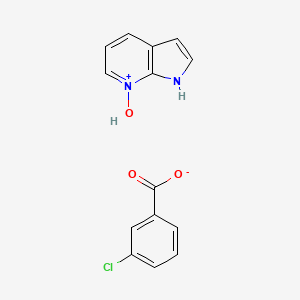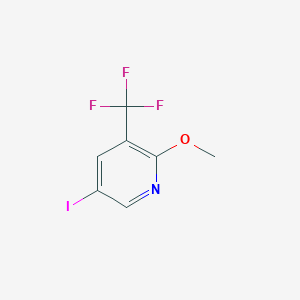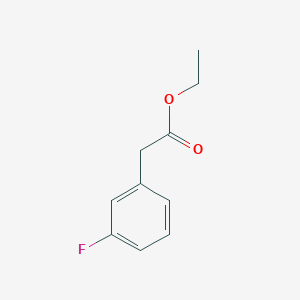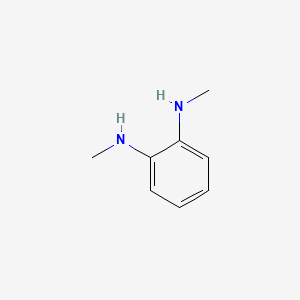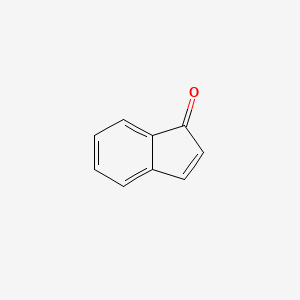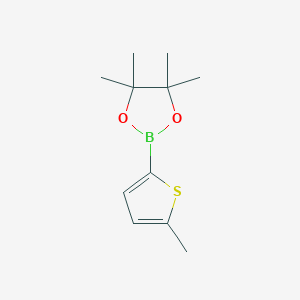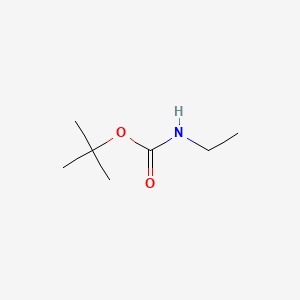
Tert-butyl N-ethylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
Tert-butyl carbamates can be synthesized in high yields at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide . A practical synthesis of tert-butyl acetylcarbamate was reported from N-Boc-thioacetamide . Another synthesis method involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is planar with a torsion angle O(1)–C(1)–N(1)–(O3) of +2.1(2)° . The N-hydroxycarbamate functionality is quite accurately planar .Chemical Reactions Analysis
Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The methylation reactions of the two dithiolate complexes (1) and (2) with methyl iodide appear to occur intramolecularly at the metal (II)-bound dithiolates .Physical And Chemical Properties Analysis
Tert-butyl N-ethylcarbamate has a molecular weight of 145.2 g/mol. The refractive index n20/D is 1.4500 (lit.), and the density is 1.041 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl N-ethylcarbamate-related compounds like ethyl tert-butyl ether (ETBE) have been synthesized and characterized in various studies. For example, a laboratory procedure described the synthesis of ETBE by the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, highlighting its application in enhancing gasoline oxygenate and improving combustion efficiency (Donahue, D'Amico, & Exline, 2002).
Polymer Degradation
Research has explored the development of polymers comprising various carbamate linkages for unique biodegradation properties. A study introduced a cascade biodegradable polymer based on alternating cyclization and elimination reactions, utilizing tert-butylcarbamate (Boc) groups as a cleavable end-cap, demonstrating its potential in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).
Environmental Impact and Degradation
The environmental impact of fuel oxygenates such as methyl tert-butyl ether (MTBE) and ETBE has been extensively studied, including their solubility in aqueous media and implications for groundwater and surface water pollution. A study reported the solubility of these chemicals, which is crucial for assessing their fate and transport as pollutants (Gonzalez-Olmos & Iglesias, 2008). Moreover, microbial degradation of these compounds offers insights into potential remediation strategies, with findings suggesting that ETBE and similar substances can be biodegraded under specific conditions, presenting a possibility for biological treatment of contaminated water (Fayolle, Vandecasteele, & Monot, 2001).
Organic Synthesis
In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents, showcasing their role as building blocks in the synthesis of N-(Boc)hydroxylamines and other compounds, which indicates their versatility and utility in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTGQSQWSKCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458525 | |
| Record name | Tert-butyl N-ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-ethylcarbamate | |
CAS RN |
38267-76-4 | |
| Record name | Tert-butyl N-ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



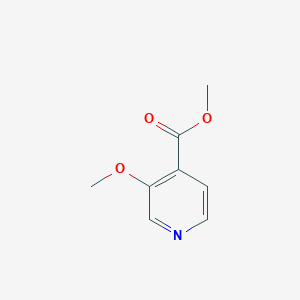
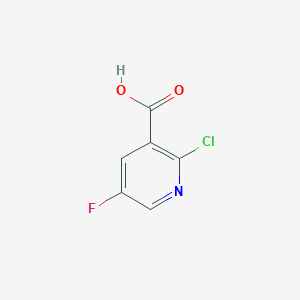
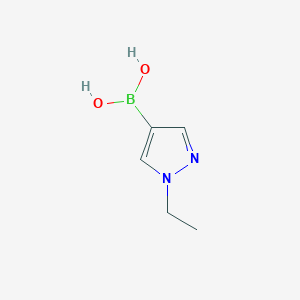
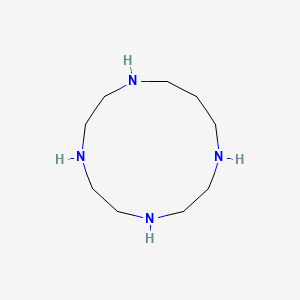
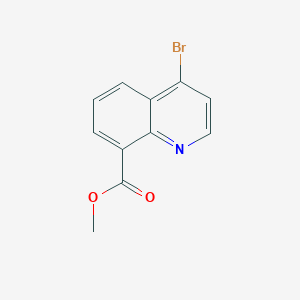
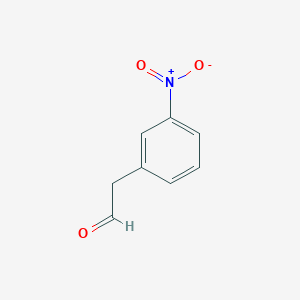
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
